3-O-Methyltirotundin

Description

Properties

Molecular Formula |

C20H30O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

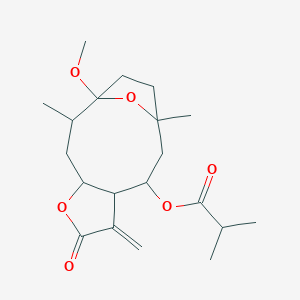

(1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate |

InChI |

InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3 |

InChI Key |

SOLCYTMIFQPNDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 3-O-Methyltirotundin: A Technical Guide on its Discovery and Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of 3-O-Methyltirotundin, a sesquiterpenoid lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's isolation, structure elucidation, and the methodologies employed.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone that has been identified in the plant species Tithonia diversifolia, a member of the Asteraceae family.[1] Sesquiterpenoid lactones are a diverse group of secondary metabolites known for their wide range of biological activities, making them a focal point for natural product chemists and pharmacologists. This guide will delve into the specifics of this compound, from its botanical source to its molecular structure.

Botanical Origin

The primary natural source of this compound is the herb Tithonia diversifolia, commonly known as the Mexican sunflower.[1] This plant is native to Mexico and Central America and has become naturalized in various tropical and subtropical regions worldwide. It is recognized for its rich composition of sesquiterpenoid lactones, which contribute to its traditional medicinal uses and allelopathic properties. The discovery of this compound and its derivatives has further solidified the importance of T. diversifolia as a source of novel bioactive compounds.

Discovery and Isolation

The initial discovery of this compound is linked to the broader investigation of the chemical constituents of Tithonia diversifolia. While a singular seminal publication detailing its first isolation is not readily apparent in the reviewed literature, the general methodology for the extraction and isolation of sesquiterpenoid lactones from this plant provides a clear framework for its discovery.

A foundational study by Macías et al. (2015) published in the Journal of Natural Products outlines a typical workflow for the isolation of tirotundin (B206078) derivatives. This process, which would be analogous to the discovery of this compound, is presented below.

Experimental Workflow for Isolation

The isolation of sesquiterpenoid lactones from Tithonia diversifolia generally follows a multi-step process involving extraction, fractionation, and purification.

Structure Elucidation

The determination of the molecular structure of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the compound's connectivity, stereochemistry, and functional groups.

Spectroscopic Methodologies

The primary techniques used for the structure elucidation of sesquiterpenoid lactones like this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural insights.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as hydroxyls, carbonyls (from the lactone and ester groups), and carbon-carbon double bonds.

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

The logical relationship for structure elucidation is depicted in the following diagram:

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1021945-29-8 | N/A |

| Molecular Formula | C₂₀H₃₀O₆ | [2] |

| Molecular Weight | 366.45 g/mol | [2] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, research on structurally related sesquiterpenoid lactones from Tithonia diversifolia provides valuable insights.

A study on tirotundin and other sesquiterpene lactones from T. diversifolia demonstrated their anti-inflammatory activity through the inhibition of the transcription factor NF-κB. The proposed mechanism involves the alkylation of cysteine residues within the DNA binding domain of NF-κB, which in turn reduces the synthesis of inflammatory mediators.

The potential signaling pathway inhibition is illustrated below:

Conclusion

This compound represents one of the many interesting sesquiterpenoid lactones isolated from Tithonia diversifolia. Its discovery is a testament to the value of natural product research in identifying novel chemical entities with potential therapeutic applications. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its pharmacological potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

The Biosynthetic Pathway of 3-O-Methyltirotundin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpene lactone found in plants such as Tithonia diversifolia, belongs to a class of natural products with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for developing metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon the well-established principles of sesquiterpene lactone biosynthesis. The pathway commences with the universal C15 precursor, farnesyl diphosphate (B83284), and proceeds through a series of cyclization, oxidation, and hydroxylation reactions to form the parent compound, tirotundin (B206078). The final step involves a regiospecific methylation at the C3 hydroxyl group. This document provides a detailed overview of the proposed enzymatic steps, key intermediates, and relevant experimental methodologies, supported by representative quantitative data from related pathways.

Introduction to Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The biosynthesis of STLs originates from the isoprenoid pathway, specifically from the precursor farnesyl diphosphate (FPP).[3][4] The general pathway involves three key stages:

-

Cyclization: The linear FPP molecule is cyclized by a sesquiterpene synthase (STS) to form a variety of cyclic sesquiterpene scaffolds.[5] For most germacranolide-type STLs, of which tirotundin is a member, the initial product is (+)-germacrene A.[6]

-

Oxidation and Lactonization: The sesquiterpene hydrocarbon backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[7][8] This includes the formation of a carboxylic acid and subsequent hydroxylation, which leads to the formation of the characteristic γ-lactone ring. A key intermediate in many STL pathways is costunolide (B1669451).[9][10]

-

Tailoring/Decorating Reactions: The basic STL skeleton is further modified by various enzymes, including hydroxylases, epoxidases, and glycosyltransferases, leading to the vast structural diversity of these compounds. The final step in the formation of this compound is one such tailoring reaction: O-methylation.

Proposed Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound has not been fully elucidated experimentally. However, based on the known pathways of closely related sesquiterpene lactones, a detailed putative pathway can be proposed. The pathway begins with the formation of the key intermediate, (+)-costunolide, and proceeds through several hydroxylation steps to form tirotundin, which is then methylated.

Stage 1: Formation of the Precursor, (+)-Costunolide

The initial steps leading to the formation of (+)-costunolide are well-documented in several Asteraceae species.[8][9]

-

Farnesyl Diphosphate (FPP) to (+)-Germacrene A: The biosynthesis is initiated by the cyclization of FPP, catalyzed by (+)-germacrene A synthase (GAS) .[6]

-

(+)-Germacrene A to Germacrene A Acid: The product of the GAS enzyme, (+)-germacrene A, undergoes a three-step oxidation of the isopropenyl side chain. This is catalyzed by a single multifunctional CYP450 enzyme, germacrene A oxidase (GAO) , to yield germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[8]

-

Germacrene A Acid to (+)-Costunolide: The final step in the formation of the lactone ring is the C6α-hydroxylation of germacrene A acid, which is catalyzed by costunolide synthase (COS) , another specific CYP450 enzyme. The resulting 6α-hydroxy-germacrene A acid spontaneously cyclizes to form (+)-costunolide.[7][9]

Stage 2: Conversion of (+)-Costunolide to Tirotundin

Tirotundin is a hydroxylated derivative of the germacranolide skeleton. The conversion of (+)-costunolide to tirotundin likely involves a series of hydroxylation reactions catalyzed by specific CYP450 enzymes. The exact order of these hydroxylations is yet to be determined. Based on the structure of tirotundin, hydroxylations at the C3 and C4 positions are required.

-

Hydroxylation at C3: (+)-Costunolide is hydroxylated at the C3 position to yield 3-hydroxycostunolide. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase .

-

Hydroxylation at C4: The intermediate is then hydroxylated at the C4 position, a step also presumed to be catalyzed by a cytochrome P450 monooxygenase , to yield tirotundin.

Stage 3: Methylation of Tirotundin to this compound

The final step in the biosynthesis is the specific methylation of the hydroxyl group at the C3 position of tirotundin.

-

O-Methylation: This reaction is catalyzed by an O-methyltransferase (OMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, transferring the methyl group to the 3-hydroxyl of tirotundin to form this compound and releasing S-adenosyl-L-homocysteine (SAH).[11][12]

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central precursor, Farnesyl Diphosphate, to this compound.

Quantitative Data

As the biosynthetic pathway of this compound is not yet fully characterized, quantitative data for the specific enzymes are unavailable. The following table summarizes representative kinetic parameters for enzymes involved in the well-studied biosynthesis of the precursor, costunolide, in chicory (Cichorium intybus). These values provide a benchmark for the expected enzymatic efficiencies in the proposed pathway.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| (+)-Germacrene A Synthase (GAS) | Farnesyl Diphosphate | 6.6 | N/A | Cichorium intybus | [6] |

| Costunolide Synthase (COS) | Germacrene A Acid | ~50 | N/A | Cichorium intybus | [8] |

Note: N/A indicates that the value was not reported in the cited study.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would involve the identification and functional characterization of the candidate genes encoding the enzymes at each step. Below are generalized protocols for key experiments.

Identification of Candidate Genes

A transcriptomics approach (RNA-seq) on the tissues of Tithonia diversifolia that actively produce this compound can be employed to identify candidate genes. Genes homologous to known sesquiterpene synthases, CYP450s, and O-methyltransferases would be selected for further characterization.

Functional Characterization of a Candidate Sesquiterpene Synthase

Objective: To express a candidate GAS gene and analyze its enzymatic product.

-

Cloning: The full-length cDNA of the candidate GAS gene is cloned into a suitable expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

-

Heterologous Expression: The recombinant plasmid is transformed into an expression host (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions.

-

Enzyme Assay:

-

The cell pellet is harvested, and the protein is extracted and purified.

-

The purified enzyme is incubated with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation (e.g., Mg2+).

-

The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or pentane).

-

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene product by comparing its mass spectrum and retention index with an authentic standard of (+)-germacrene A.

Functional Characterization of a Candidate Cytochrome P450

Objective: To express a candidate CYP450 and its corresponding CPR in yeast to test its catalytic activity on a sesquiterpene precursor.

-

Cloning: The candidate CYP450 gene and the gene for its redox partner, cytochrome P450 reductase (CPR), are cloned into a yeast expression vector.

-

Heterologous Expression: The constructs are transformed into Saccharomyces cerevisiae.

-

In vivo/In vitro Assay:

-

For in vivo assays, the yeast strain is cultured, and the substrate (e.g., germacrene A or costunolide) is fed to the culture.

-

For in vitro assays, microsomes are isolated from the yeast culture. The assay is performed by incubating the microsomes with the substrate and NADPH.

-

-

Product Analysis: The products are extracted from the yeast culture or the in vitro assay mixture and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products.

Functional Characterization of a Candidate O-Methyltransferase

Objective: To express a candidate OMT and test its ability to methylate tirotundin.

-

Cloning and Expression: The candidate OMT gene is cloned into an E. coli expression vector and the protein is expressed and purified.

-

Enzyme Assay: The purified OMT is incubated with tirotundin and the methyl donor, S-adenosyl-L-methionine (SAM), in an appropriate buffer.

-

Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of this compound, identified by its mass and fragmentation pattern.

Conclusion

The proposed biosynthetic pathway of this compound provides a robust framework for future research aimed at its complete elucidation. The pathway follows the canonical steps of sesquiterpene lactone biosynthesis, starting from FPP and proceeding through key intermediates like (+)-germacrene A and (+)-costunolide, followed by specific tailoring reactions of hydroxylation and O-methylation. The identification and functional characterization of the specific synthases, CYP450s, and O-methyltransferase from Tithonia diversifolia are the critical next steps. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this promising therapeutic compound.

References

- 1. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory | Semantic Scholar [semanticscholar.org]

- 8. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of S-adenosylmethionine on production of secondary metabolites in Streptomyces diastatochromogenes 1628 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

3-O-Methyltirotundin: A Technical Guide to its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin is a sesquiterpenoid lactone that has garnered interest within the scientific community for its potential biological activities. As a member of the diverse class of sesquiterpenoids, it is a C15 terpenoid derived from three isoprene (B109036) units. This technical guide provides a comprehensive overview of the natural source of this compound, available data on its abundance, and detailed methodologies for its extraction and purification from its plant origin.

Natural Source and Abundance

The primary natural source of this compound is the plant species Tithonia diversifolia, a member of the Asteraceae family. This plant, commonly known as the Mexican sunflower, is a prolific weed in many tropical and subtropical regions. The aerial parts of Tithonia diversifolia, including the leaves and stems, are known to contain a variety of sesquiterpene lactones.

While the presence of this compound and structurally related compounds like tirotundin (B206078) and 1β-hydroxytirotundin 3-O-methyl ether in Tithonia diversifolia is established, specific quantitative data on the abundance of this compound remains limited in publicly available literature. The concentration of sesquiterpene lactones in plants can vary significantly based on factors such as geographical location, season, and the specific plant part analyzed. However, studies on other Asteraceae species have reported total sesquiterpene lactone content to range from 0.28% to 1.33% of the dry weight[1].

Table 1: Natural Source and Abundance of this compound and Related Compounds

| Compound Name | Natural Source | Plant Part | Abundance/Yield |

| This compound | Tithonia diversifolia | Aerial Parts | Not explicitly reported. |

| Tirotundin | Tithonia diversifolia | Aerial Parts | A major sesquiterpene lactone, but specific yield is not consistently reported. |

| 1β-hydroxytirotundin 3-O-methyl ether | Tithonia diversifolia | Aerial Parts | Isolated, but specific yield is not reported. |

| Total Sesquiterpene Lactones | Tanacetum vulgare (Tansy) | Herb | 11% of extract[1] |

| Total Sesquiterpene Lactones | Arnica montana (Arnica) | Flowers | 3% of extract[1] |

| Total Sesquiterpene Lactones | Achillea millefolium (Yarrow) | Herb | 2% of extract[1] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of sesquiterpenoids from plant materials, specifically adapted for Tithonia diversifolia.

Protocol 1: Extraction of Crude Sesquiterpenoid Mixture

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenoids from the aerial parts of Tithonia diversifolia.

1. Plant Material Preparation:

- Collect fresh, healthy aerial parts (leaves and stems) of Tithonia diversifolia.

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Maceration Extraction:

- Place the powdered plant material (e.g., 1 kg) in a large glass container.

- Add a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), to completely submerge the plant material (e.g., 5 L).

- Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

- Filter the extract through cheesecloth or filter paper to separate the plant debris from the liquid extract.

- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

- Combine the filtrates from all extractions.

3. Solvent Evaporation:

- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

- Continue evaporation until a dark, viscous crude extract is obtained.

Protocol 2: Fractionation and Purification of this compound

This protocol outlines the steps for the separation and purification of the target compound from the crude extract using column chromatography.

1. Liquid-Liquid Partitioning (Optional but Recommended):

- Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

- Perform successive extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to partition the compounds based on their polarity. Sesquiterpene lactones are typically found in the dichloromethane and ethyl acetate fractions.

- Concentrate each fraction using a rotary evaporator.

2. Silica (B1680970) Gel Column Chromatography:

- Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a suitable solvent system as the mobile phase. A common starting point is a gradient of n-hexane and ethyl acetate.

- Dissolve the dried dichloromethane or ethyl acetate fraction in a minimal amount of the initial mobile phase.

- Carefully load the sample onto the top of the silica gel column.

- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

- Collect fractions of the eluate (e.g., 20 mL each).

3. Thin-Layer Chromatography (TLC) Monitoring:

- Monitor the collected fractions using TLC plates (silica gel 60 F254).

- Use a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

- Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

- Combine the fractions that show a similar TLC profile and contain the spot corresponding to the Rf value of this compound (if a standard is available) or the target compound based on subsequent analysis.

4. Further Purification (if necessary):

- For final purification, the combined fractions may require further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol and water or acetonitrile (B52724) and water.

Protocol 3: Quantification of Sesquiterpenoids (General Method)

1. Standard Preparation:

- Prepare a stock solution of a suitable sesquiterpene lactone standard (if available) of known concentration in methanol or acetonitrile.

- Prepare a series of calibration standards by diluting the stock solution to different concentrations.

2. Sample Preparation:

- Accurately weigh a known amount of the dried extract or purified fraction.

- Dissolve the sample in a known volume of methanol or acetonitrile.

- Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength of 210-230 nm.

- Injection Volume: 20 µL.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard against its concentration.

- Identify the peak corresponding to the sesquiterpene lactone in the sample chromatogram based on retention time.

- Quantify the amount of the sesquiterpene lactone in the sample by using the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of a potential (though not yet elucidated) signaling pathway interaction.

References

An In-Depth Technical Guide to 3-O-Methyltirotundin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin is a sesquiterpenoid lactone that has been isolated from the medicinal plant Tithonia diversifolia. This technical guide provides a comprehensive overview of its physical, chemical, and biological properties. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles the available information and outlines established experimental protocols for its isolation, characterization, and bioactivity assessment. The potential of this compound as a modulator of key signaling pathways, such as NF-κB and apoptosis, positions it as a compound of interest for further investigation in drug discovery and development.

Introduction

Tithonia diversifolia (Hemsl.) A. Gray, a plant belonging to the Asteraceae family, is a rich source of various bioactive secondary metabolites, including a diverse array of sesquiterpenoids. Among these is this compound, a derivative of the more commonly studied tirotundin. Sesquiterpenoids from this plant have garnered significant attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities. This guide focuses on the known characteristics of this compound and provides a framework for its further scientific exploration.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₆ | N/A |

| Molecular Weight | 366.45 g/mol | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [1] |

| Purity | >98% (Commercially available) | [1] |

Note: The lack of a reported melting point suggests that the compound may be an oil or has not been extensively characterized in its crystalline form.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and structural elucidation of natural products. While specific spectra for this compound are not publicly available, commercial suppliers confirm its characterization by NMR, mass spectrometry, and HPLC.[1] The following sections describe the expected spectral characteristics based on its structure as a sesquiterpenoid lactone and general knowledge of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show a complex pattern of signals characteristic of a sesquiterpenoid structure. Key signals would likely include those for methyl groups (singlets or doublets), methylene (B1212753) and methine protons (multiplets), and protons adjacent to oxygen-containing functional groups, which would be shifted downfield. The presence of a methoxy (B1213986) group would be indicated by a singlet integrating to three protons, typically in the range of δ 3.0-4.0 ppm.

-

¹³C-NMR: The carbon NMR spectrum would reveal 20 distinct carbon signals, consistent with the molecular formula. The chemical shifts would indicate the presence of carbonyl groups (from the lactone), olefinic carbons, carbons bonded to oxygen, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (γ-lactone) | 1770 - 1740 |

| C-O (ester/ether) | 1300 - 1000 |

| C-H (sp³ hybridized) | 3000 - 2850 |

| C=C (alkene) | ~1650 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 366. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, carbon monoxide, and fragments related to the side chains.

Biological Activity and Signaling Pathways

Sesquiterpenoids isolated from Tithonia diversifolia are known to possess anti-inflammatory and cytotoxic properties. While direct studies on this compound are scarce, its structural similarity to other bioactive sesquiterpenoids suggests it may act on similar cellular targets and signaling pathways.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.[2][3][4][5] Inhibition can occur at various points, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.[3]

Figure 1. Proposed inhibition of the NF-κB signaling pathway.

Cytotoxic Activity: Apoptosis Signaling Pathway

Many sesquiterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for anticancer drug development.[6][7] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process. Sesquiterpenoids can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7]

Figure 2. Potential modulation of apoptosis signaling pathways.

Experimental Protocols

The following sections outline general experimental protocols that can be adapted for the study of this compound.

Isolation of Sesquiterpenoids from Tithonia diversifolia

This protocol is a general guide for the extraction and isolation of sesquiterpenoids. Optimization may be required.

Figure 3. General workflow for isolation.

-

Extraction: Dried and powdered aerial parts of T. diversifolia are macerated with methanol at room temperature. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.[8]

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity, such as hexane, and ethyl acetate, to separate compounds based on their polarity.[8]

-

Chromatographic Purification: The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is further purified using column chromatography on silica gel.[3] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and subjected to further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[7]

NF-κB Inhibition Assay

This cell-based assay can be used to determine the inhibitory effect of this compound on NF-κB activation.

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

-

Stimulation: NF-κB activation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

Analysis: The inhibition of NF-κB activation can be assessed by several methods:

Apoptosis Assay

The induction of apoptosis by this compound in cancer cell lines can be evaluated using the following methods.[2]

-

Cell Culture and Treatment: A cancer cell line of interest is cultured and treated with varying concentrations of this compound for different time points.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.[2]

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP, can be determined by Western blotting to elucidate the underlying mechanism.[2]

Conclusion

This compound is a sesquiterpenoid with potential anti-inflammatory and cytotoxic properties. Although specific experimental data for this compound is not widely available, this guide provides a comprehensive summary of its known characteristics and outlines established methodologies for its further investigation. The structural similarity of this compound to other bioactive sesquiterpenoids suggests that it may modulate key signaling pathways involved in inflammation and cell death. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The detailed experimental protocols provided herein offer a roadmap for researchers to explore the promising biological activities of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lavierebelle.org [lavierebelle.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. essencejournal.com [essencejournal.com]

- 7. Sesquiterpenoids from Tithonia diversifolia with potential cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-O-Methyltirotundin (CAS 1021945-29-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-O-Methyltirotundin is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and contextual biological activities based on closely related compounds isolated from its natural source, Tithonia diversifolia. The information on biological activity and experimental protocols is primarily based on studies of the parent compound, tirotundin (B206078), and other bioactive sesquiterpenoids from the same plant.

Core Compound Properties

This compound is a sesquiterpenoid naturally occurring in the plant Tithonia diversifolia. As a derivative of tirotundin, it shares a common structural backbone which is responsible for the biological activities observed in this class of compounds.

| Property | Value | Citation(s) |

| CAS Number | 1021945-29-8 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₃₀O₆ | |

| Molecular Weight | 366.45 g/mol | |

| Compound Type | Sesquiterpenoid | |

| Natural Source | Tithonia diversifolia (Hemsl.) A.Gray | |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Purity | Typically available at >=98% |

Synthesis

While a specific, detailed synthesis protocol for this compound is not documented in the reviewed literature, a potential synthetic route would involve the isolation of its precursor, tirotundin, from Tithonia diversifolia followed by a methylation reaction.

A general approach for the O-methylation of a hydroxyl group on a complex natural product like tirotundin would involve the use of a methylating agent in the presence of a suitable base.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action (Based on Related Compounds)

The biological activity of this compound has not been extensively reported. However, studies on its parent compound, tirotundin, and other sesquiterpene lactones from Tithonia diversifolia suggest potential anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Sesquiterpene lactones from Tithonia diversifolia, including tirotundin, have been shown to exhibit anti-inflammatory effects. The primary mechanism of this action is the inhibition of the transcription factor NF-κB.

NF-κB Signaling Pathway Inhibition:

NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Sesquiterpene lactones, likely including this compound, are thought to inhibit NF-κB activation by directly alkylating the p65 subunit of NF-κB, which prevents its binding to DNA.

Caption: Proposed mechanism of NF-κB inhibition by sesquiterpene lactones.

Potential Cancer Chemopreventive Activity

Activity-guided fractionation of extracts from Tithonia diversifolia has identified several sesquiterpenoids with antiproliferative and differentiation-inducing activities in cancer cell lines. While data for this compound is not available, related compounds have shown the following activities:

| Compound | Assay | Results |

| Tagitinin C | Antiproliferation (Col2 human colon cancer cells) | Significant activity |

| 1β,2α-epoxytagitinin C | Antiproliferation (Col2 human colon cancer cells) | Significant activity |

| Tithofolinolide | HL-60 cellular differentiation | Induced differentiation |

| 3β-acetoxy-8β-isobutyryloxyreynosin | HL-60 cellular differentiation | Induced differentiation |

| 3β-acetoxy-8β-isobutyryloxyreynosin | Mouse mammary organ culture assay (DMBA-induced) | Significant inhibition (63.0% at 10 µg/mL) |

Experimental Protocols (General Methodologies)

The following are generalized protocols for the types of assays used to evaluate the biological activity of sesquiterpenoids from Tithonia diversifolia. Specific parameters may need to be optimized for this compound.

Antiproliferation Assay (e.g., against Col2 cells)

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Workflow for Antiproliferation Assay:

Caption: General workflow for an in vitro antiproliferation assay.

HL-60 Cell Differentiation Assay

This assay assesses the potential of a compound to induce differentiation of leukemia cells into more mature, non-proliferative cell types.

Protocol Outline:

-

Cell Culture: Culture HL-60 human promyelocytic leukemia cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed cells at a specific density and treat with various concentrations of the test compound. A known inducer of differentiation, such as all-trans-retinoic acid (ATRA), should be used as a positive control.

-

Incubation: Incubate the cells for a period of 4-6 days.

-

Assessment of Differentiation: Differentiation can be assessed by several methods:

-

Morphological Changes: Staining cells with Wright-Giemsa and observing changes in nuclear morphology (e.g., segmentation) and cytoplasm-to-nucleus ratio under a microscope.

-

Functional Assays: Measuring the ability of cells to perform functions of mature neutrophils, such as the nitroblue tetrazolium (NBT) reduction assay, which measures respiratory burst activity.

-

Flow Cytometry: Analyzing the expression of cell surface markers associated with differentiation, such as CD11b.

-

NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect protein-DNA interactions and can be used to determine if a compound inhibits the binding of NF-κB to its DNA consensus sequence.

General Steps:

-

Cell Treatment and Stimulation: Treat cells (e.g., Jurkat T cells) with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Nuclear Extract Preparation: Isolate nuclear proteins from the treated and control cells.

-

Binding Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.

Conclusion and Future Directions

This compound is a structurally interesting sesquiterpenoid from Tithonia diversifolia. While direct biological data is currently lacking, the known anti-inflammatory and potential anticancer activities of its parent compound, tirotundin, and other related natural products from the same source provide a strong rationale for further investigation.

Future research should focus on:

-

Isolation or Synthesis: Developing efficient methods for obtaining sufficient quantities of this compound for biological testing.

-

In Vitro Screening: Evaluating its cytotoxic and antiproliferative activity against a panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating its effects on key signaling pathways implicated in cancer and inflammation, such as the NF-κB and STAT3 pathways.

-

In Vivo Studies: If promising in vitro activity is observed, conducting animal studies to assess its efficacy and safety.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound, leveraging the existing knowledge of its chemical class and natural source.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of effective chemopreventive agents in mammary gland in vitro using an initiation-promotion protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HL-60 differentiation to neutrophils/monocytes — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Structure of 3-O-Methyltirotundin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin, also identified in scientific literature as 1β-hydroxytirotundin 3-O-methyl ether, is a sesquiterpenoid lactone isolated from the plant Tithonia diversifolia (Hemsl.) A. Gray. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities, with a focus on data and methodologies relevant to research and drug development.

Physicochemical Properties

This compound is a sesquiterpenoid, a class of naturally occurring compounds with a C15 hydrocarbon skeleton, often exhibiting a wide range of biological activities. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | 1β-hydroxytirotundin 3-O-methyl ether | [1] |

| Common Name | This compound | |

| CAS Number | 1021945-29-8 | |

| Molecular Formula | C20H30O6 | [1] |

| Molecular Weight | 366.45 g/mol | [1] |

| Physical Description | Powder |

Molecular Structure Elucidation

The structural determination of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 389.1940 | 389.1935 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The one-dimensional (1D) and two-dimensional (2D) NMR data were acquired in CDCl3. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 4.09 | d | 9.0 |

| 2 | 2.15 | m | |

| 3 | 4.90 | d | 9.0 |

| 4 | 3.10 | m | |

| 5 | 5.25 | d | 9.0 |

| 6 | 2.55 | m | |

| 7 | 2.40 | m | |

| 8 | 1.80 | m | |

| 9 | 2.05 | m | |

| 11 | 2.50 | m | |

| 13a | 6.20 | d | 3.5 |

| 13b | 5.65 | d | 3.0 |

| 14 | 1.25 | s | |

| 15 | 1.15 | d | 7.0 |

| 2' | 2.60 | m | |

| 3' | 1.20 | d | 7.0 |

| 4' | 1.18 | d | 7.0 |

| OMe | 3.40 | s |

¹³C NMR (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 82.5 |

| 2 | 45.0 |

| 3 | 78.0 |

| 4 | 40.0 |

| 5 | 139.0 |

| 6 | 35.0 |

| 7 | 48.0 |

| 8 | 25.0 |

| 9 | 30.0 |

| 10 | 145.0 |

| 11 | 50.0 |

| 12 | 170.0 |

| 13 | 120.0 |

| 14 | 20.0 |

| 15 | 18.0 |

| 1' | 175.0 |

| 2' | 34.0 |

| 3' | 19.0 |

| 4' | 19.5 |

| OMe | 56.0 |

Experimental Protocols

Isolation of this compound

The following protocol outlines the isolation of this compound from the aerial parts of Tithonia diversifolia.[1]

-

Extraction: The dried and powdered aerial parts of T. diversifolia (3.0 kg) were extracted with methanol (B129727) (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude MeOH extract (250 g).

-

Solvent Partitioning: The MeOH extract was suspended in water and successively partitioned with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to yield three fractions.

-

Column Chromatography (Silica Gel): The chloroform extract (70 g) was subjected to silica (B1680970) gel column chromatography. The column was eluted with a gradient of n-hexane and acetone (B3395972) (from 100:0 to 0:100, v/v) to obtain ten fractions (F1-F10).

-

Further Fractionation: Fraction F5 (5.0 g) was further separated on a silica gel column using an n-hexane/acetone gradient (from 9:1 to 1:1, v/v) to yield six sub-fractions (F5.1-F5.6).

-

Purification: Sub-fraction F5.3 (0.5 g) was purified by preparative thin-layer chromatography (pTLC) using an n-hexane/acetone solvent system (7:3, v/v) to afford this compound (compound 2 , 15 mg).

Biological Activity

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 25.43 ± 1.56 |

| T24 | Bladder Carcinoma | 46.34 ± 2.74 |

| Huh-7 | Hepatocellular Carcinoma | 20.17 ± 1.13 |

| 8505C | Thyroid Carcinoma | 15.78 ± 0.98 |

| SNU-1 | Gastric Carcinoma | 35.62 ± 2.04 |

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been extensively elucidated, related sesquiterpene lactones from Tithonia diversifolia, such as tirotundin, have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This inhibition is proposed to occur through the alkylation of cysteine residues within the DNA binding domain of NF-κB, which in turn reduces the synthesis of pro-inflammatory mediators. The cytotoxic activity observed for this compound suggests it may induce apoptosis and inhibit cell cycle progression in cancer cells, though the precise molecular targets and pathways involved require further investigation.

References

Spectroscopic Data for 3-O-Methyltirotundin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: 3-O-Methyltirotundin

This compound is a sesquiterpenoid that has been isolated from the plant Tithonia diversifolia, also known as the Mexican sunflower.[1][2]

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1021945-29-8[2][3] |

| Molecular Formula | C₂₀H₃₀O₆[2] |

| Molecular Weight | 366.45 g/mol [2] |

| Compound Type | Sesquiterpenoids |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Representative Spectroscopic Data: Guaianolide Sesquiterpene Lactones

The following tables present representative ¹H and ¹³C NMR data for a related guaianolide sesquiterpene lactone, providing an example of the expected spectral features for this class of compounds. This data is for 3β-hydroxy-4α(acetoxy)-4β(hydroxymethyl)-8α-(4-hydroxy methacrylate)-1αH,5αH, 6αH-gual-10(14),11(13)-dien-6,12-olide (Compound 1 from the cited source), isolated from Centaurothamnus maximus.[4]

Table 1: Representative ¹H NMR Data for a Guaianolide Sesquiterpene Lactone (500 MHz, CDCl₃) [4]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.23 | m | |

| 2 | 2.15, 1.85 | m | |

| 3 | 4.15 | dd | 10.5, 9.5 |

| 5 | 2.36 | t | 9.9 |

| 6 | 4.84 | t | 12.9 |

| 7 | 3.22 | brt | 9.3 |

| 8 | 5.35 | d | 9.3 |

| 9 | 2.65, 2.18 | m | |

| 13a | 6.25 | d | 3.5 |

| 13b | 5.64 | d | 3.0 |

| 14a | 5.15 | s | |

| 14b | 5.05 | s | |

| 15a | 3.85 | d | 11.5 |

| 15b | 3.75 | d | 11.5 |

| 18a | 6.05 | s | |

| 18b | 5.55 | s | |

| 19 | 1.85 | s | |

| OAc | 2.05 | s |

Table 2: Representative ¹³C NMR Data for a Guaianolide Sesquiterpene Lactone (125 MHz, CDCl₃) [4]

| Position | δ (ppm) |

| 1 | 51.8 |

| 2 | 38.5 |

| 3 | 76.1 |

| 4 | 77.2 |

| 5 | 53.7 |

| 6 | 74.2 |

| 7 | 48.1 |

| 8 | 79.4 |

| 9 | 40.3 |

| 10 | 148.1 |

| 11 | 139.8 |

| 12 | 165.5 |

| 13 | 119.5 |

| 14 | 112.9 |

| 15 | 63.4 |

| 16 | 169.5 |

| 17 | 138.1 |

| 18 | 124.5 |

| 19 | 18.2 |

| OAc (C=O) | 171.9 |

| OAc (CH₃) | 20.9 |

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands for guaianolide sesquiterpene lactones typically include:

-

γ-lactone carbonyl (C=O): ~1770 cm⁻¹

-

Ester carbonyl (C=O): ~1735 cm⁻¹

-

Hydroxyl (O-H): A broad band around 3400 cm⁻¹

-

Carbon-carbon double bonds (C=C): ~1650-1670 cm⁻¹

-

C-H stretching: ~2850-3000 cm⁻¹

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. For a compound like this compound (C₂₀H₃₀O₆), the expected [M+H]⁺ ion would be observed at m/z 367.2064 in high-resolution positive-ion mode. Fragmentation patterns would reveal losses of functional groups such as water, methyl, and ester moieties.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a 300, 500, or 600 MHz NMR spectrometer.[5] The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

Mass Spectrometry (MS): Mass spectra are often obtained using a mass spectrometer with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. High-resolution mass spectra (HR-ESI-MS or HR-FAB-MS) are acquired to determine the elemental composition of the molecule and its fragments.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be prepared as a thin film on a KBr or NaCl plate, or as a KBr pellet. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

References

Biological Activity Screening of 3-O-Methyltirotundin: A Proposed Research Framework

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific biological activity data for the compound 3-O-Methyltirotundin. Therefore, this document serves as a comprehensive, in-depth technical guide outlining a proposed framework for the systematic screening of its potential biological activities. The protocols and workflows presented are based on established methodologies in drug discovery and are intended to guide researchers in their investigation of this novel compound.

Introduction

This compound is a sesquiterpenoid compound.[1] While its specific biological activities are not yet characterized in the available literature, its structural class suggests potential for a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antiparasitic activities. This guide provides a strategic workflow and detailed experimental protocols for a comprehensive initial biological activity screening of this compound.

Proposed Screening Workflow

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the initial biological activity screening of this compound.

Caption: Proposed workflow for the biological activity screening of this compound.

Data Presentation

Quantitative data from the screening assays should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | CC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney | 24, 48, 72 | |

| MCF-7 | Human Breast Cancer | 24, 48, 72 | |

| MDA-MB-468 | Human Breast Cancer | 24, 48, 72 | |

| Caco-2 | Human Colorectal Adenocarcinoma | 24, 48, 72 | |

| J774.A1 | Mouse Macrophage | 24, 48, 72 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS |

Table 3: Antiparasitic Activity of this compound

| Parasite | Stage | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀ Host Cell / IC₅₀ Parasite) |

| Trypanosoma cruzi | Epimastigote | ||

| Trypanosoma cruzi | Amastigote | ||

| Leishmania infantum | Promastigote | ||

| Leishmania infantum | Amastigote |

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value using a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Antiparasitic Activity: In Vitro Trypanocidal Assay

This protocol assesses the activity of the compound against Trypanosoma cruzi.

Protocol:

-

Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

-

Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 1 x 10⁵ parasites/mL) to wells containing 100 µL of serial dilutions of this compound. Include a positive control (e.g., benznidazole) and a negative control.

-

Incubation: Incubate the plate at 28°C for 24-72 hours.

-

Viability Assessment: Assess parasite viability, for example, by using a resazurin-based assay or by direct counting using a hemocytometer.

-

Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value.

Antiparasitic Activity: In Vitro Leishmanicidal Assay

This protocol evaluates the activity of the compound against Leishmania species.

Protocol:

-

Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., Schneider's insect medium) at 26°C.

-

Assay Setup: In a 96-well plate, incubate promastigotes (e.g., 1 x 10⁶ parasites/mL) with various concentrations of this compound. Use a reference drug like Amphotericin B as a positive control.[2]

-

Incubation: Incubate the plate at 26°C for 72 hours.[2]

-

Viability Assessment: Determine parasite viability using methods like the MTT assay or resazurin (B115843) reduction assay.[3]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Mechanism of Action: Signaling Pathway Visualization

Should this compound exhibit anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The framework presented in this guide provides a robust starting point for the comprehensive biological activity screening of this compound. The proposed workflow, from initial cytotoxicity assessment to targeted anti-inflammatory and antiparasitic assays, will enable a thorough evaluation of its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure consistency and comparability of results. Further investigation into the mechanism of action, guided by the initial screening data, will be crucial in elucidating the pharmacological profile of this novel compound.

References

Potential Therapeutic Targets of 3-O-Methyltirotundin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a compound of interest for its anti-inflammatory properties. This technical guide synthesizes the current understanding of its molecular interactions, focusing on its primary therapeutic target. Through a detailed examination of preclinical studies, this document elucidates the mechanism of action, provides available quantitative data, and outlines the experimental protocols used to determine these properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound, also known as diversifolin (B1232471) methyl ether, is a natural product belonging to the sesquiterpene lactone class of compounds. These compounds are characteristic secondary metabolites of the Asteraceae family and are known for a wide range of biological activities. Found in the leaves of Tithonia diversifolia, a plant used in traditional medicine for treating wounds and haematomas, this compound has been investigated for its anti-inflammatory effects. Understanding its specific molecular targets is crucial for its development as a targeted therapy.

Primary Therapeutic Target: Nuclear Factor-kappa B (NF-κB)

The primary therapeutic target of this compound has been identified as the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action

This compound exerts its inhibitory effect on NF-κB through a proposed mechanism of direct alkylation.[1] Sesquiterpene lactones, including this compound, typically possess an α-methylene-γ-lactone functional group, which is a reactive Michael acceptor. This reactive center is believed to form a covalent bond with nucleophilic residues, particularly the sulfhydryl group of cysteine residues, on target proteins.

The proposed mechanism suggests that this compound selectively alkylates a specific cysteine residue within the DNA-binding domain of the p65 subunit of NF-κB.[1] This covalent modification is thought to sterically hinder the binding of NF-κB to its consensus DNA sequence, thereby preventing the transcription of its target genes and suppressing the inflammatory cascade.

It is important to note that studies have shown that this compound does not inhibit other key enzymes in the inflammatory pathway, such as cyclooxygenase-I (COX-1) and phospholipase A2, highlighting the specificity of its action towards NF-κB.[1]

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. This compound is proposed to intervene at the final step of this pathway by directly targeting the p65 subunit of NF-κB in the nucleus, preventing its binding to DNA.

Data Presentation

Quantitative data on the inhibitory activity of this compound against its primary target is crucial for evaluating its therapeutic potential. The following table summarizes the available data.

| Compound | Target | Assay | Cell Line | Key Parameter | Value | Reference |

| This compound | NF-κB | EMSA | Jurkat T cells | IC100 | 10 µM | Siedle et al., 2004 |

| Diversifolin | NF-κB | EMSA | Jurkat T cells | IC100 | 10 µM | Siedle et al., 2004 |

| Tirotundin | NF-κB | EMSA | Jurkat T cells | IC100 | 100 µM | Siedle et al., 2004 |

IC100: The concentration at which 100% inhibition of NF-κB DNA binding was observed.

Experimental Protocols

The following protocols are generalized methodologies based on the key studies investigating this compound. For specific parameters, it is recommended to consult the original publications.

Cell Culture

-

Cell Line: Jurkat T cells (human acute T-cell leukemia).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent functional assays.

-

Procedure:

-

Seed Jurkat T cells in a 96-well plate at a density of 1 x 105 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA-binding activity of NF-κB.

-

Nuclear Extraction:

-

Culture Jurkat T cells to a density of approximately 1 x 107 cells.

-

Pre-treat cells with a non-toxic concentration of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a known NF-κB activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, for a short duration (e.g., 30 minutes).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cell membrane using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40).

-

Centrifuge to pellet the nuclei.

-

Extract nuclear proteins from the pellet using a high-salt buffer.

-

Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).

-

-

EMSA Procedure:

-

Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the double-stranded oligonucleotide probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).

-

In a binding reaction tube, incubate the nuclear extract (e.g., 5-10 µg of protein) with a binding buffer containing poly(dI-dC) (a non-specific DNA competitor).

-

Add the labeled NF-κB probe to the reaction mixture and incubate at room temperature to allow for protein-DNA complex formation.

-

For competition assays, add an excess of unlabeled ("cold") NF-κB probe to a parallel reaction to demonstrate binding specificity.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).

-

A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band corresponds to the amount of active NF-κB.

-

Conclusion and Future Directions

This compound presents a compelling profile as a specific inhibitor of the pro-inflammatory transcription factor NF-κB. Its proposed mechanism of action, direct alkylation of the p65 subunit, offers a targeted approach to modulating the inflammatory response. The available quantitative data indicates potent inhibitory activity at micromolar concentrations.

Future research should focus on:

-

In vivo efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Validation of the molecular mechanism: Utilizing techniques such as mass spectrometry to confirm the specific cysteine residue on p65 that is alkylated by this compound.

A deeper understanding of these aspects will be critical in advancing this compound from a promising natural product to a clinically viable therapeutic agent for the treatment of inflammatory disorders.

References

In Vitro Efficacy of 3-O-Methyltirotundin: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro studies surrounding 3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia. While direct and extensive research on this compound is emerging, this document synthesizes the available data and contextualizes it within the broader research on closely related sesquiterpenoids from the same plant source. This information offers valuable insights into its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Quantitative Biological Activity

The cytotoxic and anti-inflammatory potential of this compound and related compounds has been evaluated across various human cancer cell lines and in models of inflammation. The following tables summarize the key quantitative data from these in vitro studies.

Table 1: In Vitro Cytotoxicity of Sesquiterpene Lactones from Tithonia diversifolia

| Compound | Cell Line | IC50 (µM) | Reference |

| Tagitinin J | KB | 0.29 | [1] |

| HepG2 | 1.12 | [1] | |

| A549 | 0.89 | [1] | |

| MCF7 | 1.45 | [1] | |

| Tagitinin K | KB | 3.56 | [1] |

| HepG2 | 4.21 | ||

| A549 | 5.87 | ||

| MCF7 | 6.33 | ||

| Tagitinin C | KB | 0.33 (µg/mL) | |

| HCT-116 | 0.706 (µg/mL) | ||

| Tagitinin C | Col2 | <5 (µg/mL) | |

| Tagitinin C epoxide | Col2 | <5 (µg/mL) |

Table 2: In Vitro Antileishmanial Activity of Sesquiterpene Lactones from Tithonia diversifolia against Leishmania braziliensis

| Compound | Form | LD50 (µg/mL) | Reference |

| Leaf Rinse Extract | Promastigote | 1.5 ± 0.50 | |

| Tirotundin 3-O-methyl ether | Promastigote | Not specified |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly employed in the evaluation of sesquiterpene lactones like this compound.

1. Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

-

Procedure:

-

Human cancer cells (e.g., KB, HepG2, A549, MCF7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for another 48 hours.

-

Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Objective: To quantify the induction of apoptosis by the test compound.

-

Procedure:

-

Cells are seeded and treated with the test compound at its IC50 concentration for 24 or 48 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

-

3. Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Procedure:

-

Cells are treated with the test compound for a specified period (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

The fixed cells are washed and resuspended in PBS containing RNase A and Propidium Iodide.

-

After incubation, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

-

4. NF-κB Inhibition Assay

-

Objective: To assess the anti-inflammatory potential of the compound by measuring the inhibition of NF-κB activation.

-

Procedure:

-

A stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) is used.

-

Cells are pre-treated with the test compound for 1 hour before stimulation with an NF-κB activator, such as TNF-α.

-

After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

-

Signaling Pathways and Mechanisms of Action

The biological activities of sesquiterpene lactones from Tithonia diversifolia, including compounds structurally related to this compound, are primarily attributed to their effects on key cellular signaling pathways involved in inflammation and cancer.

1. Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones are known to inhibit the NF-κB pathway, a central mediator of inflammatory responses. This inhibition is thought to occur through the alkylation of critical cysteine residues on NF-κB proteins by the α-methylene-γ-lactone moiety, which prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

2. Induction of Apoptosis in Cancer Cells

The cytotoxic effects of these compounds against cancer cells are mediated, at least in part, by the induction of apoptosis. This involves arresting the cell cycle, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Caption: Proposed mechanism of apoptosis induction in cancer cells.

3. Experimental Workflow for In Vitro Screening